molecular formula C16H25N3O4S B5830201 N-[3-(4-methyl-1-piperazinyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

N-[3-(4-methyl-1-piperazinyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

カタログ番号 B5830201
分子量: 355.5 g/mol
InChIキー: MLXAGODOAOGEER-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[3-(4-methyl-1-piperazinyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, also known as BRL-15572, is a compound that has been of great interest to the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzodioxine sulfonamides, which have been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. In

作用機序

Further research is needed to fully understand the mechanism of action of N-[3-(4-methyl-1-piperazinyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide.
3. Combination therapy: N-[3-(4-methyl-1-piperazinyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide may be used in combination with other drugs to enhance its therapeutic effects.
4. Novel applications: N-[3-(4-methyl-1-piperazinyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide may have potential applications in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease.
In conclusion, N-[3-(4-methyl-1-piperazinyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a compound with potential therapeutic applications in the treatment of depression, pain, and epilepsy. Its mechanism of action is not fully understood, but it is believed to work by modulating the activity of certain neurotransmitters in the brain. Further research is needed to fully understand its mechanism of action and to evaluate its safety and efficacy in humans.

実験室実験の利点と制限

One of the advantages of N-[3-(4-methyl-1-piperazinyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is that it has been extensively studied in animal models, and its safety and efficacy have been established. However, one of the limitations of N-[3-(4-methyl-1-piperazinyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in humans.

将来の方向性

There are several future directions for the research on N-[3-(4-methyl-1-piperazinyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, including:
1. Clinical trials: The safety and efficacy of N-[3-(4-methyl-1-piperazinyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide should be evaluated in clinical trials in humans.
2.

合成法

The synthesis of N-[3-(4-methyl-1-piperazinyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves the reaction of 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-ylsulfonyl)piperazine with 3-chloropropylamine hydrochloride in the presence of a base such as potassium carbonate. The reaction is carried out in anhydrous dimethylformamide (DMF) at room temperature, and the product is purified by column chromatography using a silica gel column. The yield of the product is typically around 60%.

科学的研究の応用

N-[3-(4-methyl-1-piperazinyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit a range of biological activities, including:
1. Antidepressant activity: N-[3-(4-methyl-1-piperazinyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been shown to have antidepressant effects in animal models of depression. It has been found to increase the levels of serotonin and noradrenaline in the brain, which are neurotransmitters that are involved in the regulation of mood.
2. Analgesic activity: N-[3-(4-methyl-1-piperazinyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been found to have analgesic effects in animal models of pain. It has been shown to reduce the sensitivity of the nervous system to pain signals.
3. Anticonvulsant activity: N-[3-(4-methyl-1-piperazinyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been found to have anticonvulsant effects in animal models of epilepsy. It has been shown to reduce the frequency and severity of seizures.

特性

IUPAC Name

N-[3-(4-methylpiperazin-1-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O4S/c1-18-7-9-19(10-8-18)6-2-5-17-24(20,21)14-3-4-15-16(13-14)23-12-11-22-15/h3-4,13,17H,2,5-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLXAGODOAOGEER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCNS(=O)(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。